molecular formula C19H20N2O2 B14929805 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide

Cat. No.: B14929805
M. Wt: 308.4 g/mol
InChI Key: MPMXSRVOQVPPBT-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is structurally related to melatonin, a hormone that regulates sleep-wake cycles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide involves several steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential role in modulating biological processes similar to melatonin.

    Medicine: Investigated for its potential therapeutic effects, including sleep regulation and antioxidant properties.

    Industry: Used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. Similar to melatonin, it may bind to melatonin receptors in the brain, influencing sleep-wake cycles and other physiological processes. Additionally, it may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide

InChI

InChI=1S/C19H20N2O2/c1-13-5-3-4-6-16(13)19(22)20-10-9-14-12-21-18-8-7-15(23-2)11-17(14)18/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,22)

InChI Key

MPMXSRVOQVPPBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)OC

Origin of Product

United States

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